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Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Octanol-d17 (perdeuterated 1-octanol, except for the hydroxyl proton), a crucial isotopically

labeled compound in various scientific and pharmaceutical applications. This document details

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols for data acquisition.

Physicochemical Properties
1-Octanol-d17 is a deuterated form of 1-octanol where 17 hydrogen atoms on the alkyl chain

have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic

studies, as a solvent in NMR spectroscopy, and as an internal standard in mass spectrometry-

based quantification.[1]
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Property Value

Chemical Formula C₈D₁₇H₁O

CAS Number 153336-13-1

Molecular Weight 147.33 g/mol

Appearance Clear, colorless liquid

Boiling Point 196 °C (lit.)

Melting Point -15 °C (lit.)

Density 0.936 g/mL at 25 °C

Isotopic Purity ≥98 atom % D

Spectroscopic Data
Due to the extensive deuteration, the spectroscopic data of 1-Octanol-d17 differs significantly

from its non-deuterated counterpart. The following sections present the expected spectroscopic

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary advantage of using deuterated solvents in ¹H NMR is the elimination of large

solvent signals that could obscure the analyte's spectrum.[2] When 1-Octanol-d17 is the

analyte, its NMR spectra are characterized by the absence of most proton signals and the

presence of deuterium-coupled carbon signals.

2.1.1. ¹H NMR Spectroscopy

In a ¹H NMR spectrum of pure 1-Octanol-d17, the only significant signal would be from the

hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on

concentration, solvent, and temperature, but typically appears as a broad singlet. The protons

on the carbon chain are replaced by deuterium, and thus, no signals from the C₁-C₈ positions

are observed.

2.1.2. ¹³C NMR Spectroscopy
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The ¹³C NMR spectrum of 1-Octanol-d17 will show signals for all eight carbon atoms. Due to

the coupling with deuterium (a spin-1 nucleus), each carbon signal will appear as a multiplet

(typically a triplet for -CD₂- groups and a septet for the -CD₃ group) in a proton-decoupled

spectrum. The chemical shifts are expected to be very similar to those of non-deuterated 1-

octanol.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Octanol-d17

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to C-D
coupling)

C1 (-CD₂OH) ~62 Triplet

C2 (-CD₂-) ~33 Triplet

C3 (-CD₂-) ~26 Triplet

C4 (-CD₂-) ~30 Triplet

C5 (-CD₂-) ~30 Triplet

C6 (-CD₂-) ~23 Triplet

C7 (-CD₂-) ~32 Triplet

C8 (-CD₃) ~14 Septet

Note: Chemical shifts are

based on data for non-

deuterated 1-octanol and may

vary slightly.

2.1.3. ²H (Deuterium) NMR Spectroscopy

²H NMR is a powerful technique for studying the dynamics and structure of deuterated

molecules. In solid-state ²H NMR studies of 1-Octanol-d17, the spectra exhibit a Pake pattern

below the melting point, which is indicative of a rigid molecular conformation. These studies

can provide insights into molecular motion and phase transitions.[2]

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b043003?utm_src=pdf-body
https://www.benchchem.com/product/b043003?utm_src=pdf-body
https://www.benchchem.com/product/b043003?utm_src=pdf-body
https://par.nsf.gov/servlets/purl/10310581
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum of 1-Octanol-d17 is dominated by the vibrations of C-D and O-H bonds, while

the C-H stretching and bending vibrations, prominent in the spectrum of 1-octanol, are absent.

Table 2: Predicted IR Absorption Bands for 1-Octanol-d17

Wavenumber (cm⁻¹) Assignment Intensity

~3300 O-H stretch (broad) Strong

~2200 - 2000 C-D stretch Strong

~1050 C-O stretch Strong

~950 C-D bend Medium

Note: The exact positions of

the C-D stretching and

bending vibrations can vary.

The broad O-H stretching band is a characteristic feature of alcohols and is due to hydrogen

bonding. The strong C-D stretching absorptions appear at significantly lower wavenumbers

compared to the C-H stretching vibrations (~2900 cm⁻¹) of non-deuterated 1-octanol.

Mass Spectrometry (MS)
In mass spectrometry, 1-Octanol-d17 will exhibit a molecular ion peak at a mass-to-charge

ratio (m/z) that is 17 units higher than that of non-deuterated 1-octanol (M+17). The

fragmentation pattern is expected to be similar to 1-octanol, with the corresponding mass shifts

for the deuterated fragments.

Table 3: Predicted Mass Spectrum Fragments for 1-Octanol-d17
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m/z Predicted Fragment

147 [CD₃(CD₂)₇OH]⁺ (Molecular Ion)

129 [M - D₂O]⁺

114 [M - CD₂OH]⁺

100 [M - C₂D₅]⁺

86 [M - C₃D₇]⁺

72 [M - C₄D₉]⁺

58 [M - C₅D₁₁]⁺

44 [M - C₆D₁₃]⁺

33 [CD₂OH]⁺

Note: The relative intensities of the fragments

may vary depending on the ionization method.

Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring solution-state NMR spectra of 1-
Octanol-d17.

Sample Preparation Data Acquisition Data Processing

Weigh ~10-20 mg of 1-Octanol-d17 Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer Lock on the solvent deuterium signal Shim the magnetic field for homogeneity Tune and match the probe for the desired nucleus (¹H, ¹³C, ²H) Acquire data using appropriate pulse sequences Apply Fourier transformation Phase correction Baseline correction Integrate signals and reference to an internal standard (e.g., TMS)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b043003?utm_src=pdf-body
https://www.benchchem.com/product/b043003?utm_src=pdf-body
https://www.benchchem.com/product/b043003?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Experimental Workflow

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Spectral Width: Appropriate for observing the hydroxyl proton.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or higher, due to the lower natural abundance of ¹³C and the splitting

by deuterium.

Relaxation Delay: 2-10 seconds.

Spectral Width: ~200-250 ppm.

²H NMR Parameters:

Pulse Sequence: Single-pulse experiment.

Number of Scans: 64-256.

Relaxation Delay: 1-2 seconds.

IR Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum of liquid 1-Octanol-d17 using an

Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for liquid
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samples.

Start

Clean the ATR crystal with a suitable solvent (e.g., isopropanol)

Acquire a background spectrum of the clean, empty ATR crystal

Place a small drop of 1-Octanol-d17 onto the ATR crystal

Acquire the sample spectrum

Clean the ATR crystal

End

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR

accessory (e.g., with a diamond or zinc selenide crystal).
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 for both background and sample.

Data Format: Transmittance or Absorbance.

Mass Spectrometry Protocol
This protocol provides a general workflow for the analysis of 1-Octanol-d17 using Gas

Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-

volatile compounds.

Sample Preparation GC-MS Analysis Data Analysis

Prepare a dilute solution of 1-Octanol-d17 in a volatile organic solvent (e.g., dichloromethane or hexane) Inject the sample into the GC Separate the components on a suitable capillary column Ionize the eluting compound (e.g., by Electron Ionization) Detect the fragments in the mass analyzer Identify the molecular ion peak Analyze the fragmentation pattern

Click to download full resolution via product page

GC-MS Experimental Workflow

Instrumentation:

A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight

analyzer).

GC Parameters:

Injector Temperature: 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a

higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-200.

Scan Speed: Standard scan rate.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

This guide provides a foundational understanding of the spectroscopic properties of 1-Octanol-
d17 and the methodologies to obtain this data. Researchers are encouraged to adapt these

protocols to their specific instrumentation and experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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